molecular formula C12H24N4O3S2 B4828170 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

Cat. No.: B4828170
M. Wt: 336.5 g/mol
InChI Key: OWNZMTOXPYEPPR-UHFFFAOYSA-N
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Description

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The ethylsulfonyl group can be introduced via sulfonylation reactions, while the hydrazinecarbothioamide moiety is typically formed through the reaction of hydrazine with carbonyl-containing compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions would be essential to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the hydrazinecarbothioamide moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

What sets 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and materials science .

Properties

IUPAC Name

1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3S2/c1-3-7-13-12(20)15-14-11(17)10-6-5-8-16(9-10)21(18,19)4-2/h10H,3-9H2,1-2H3,(H,14,17)(H2,13,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNZMTOXPYEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
Reactant of Route 6
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

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